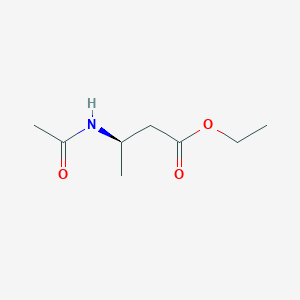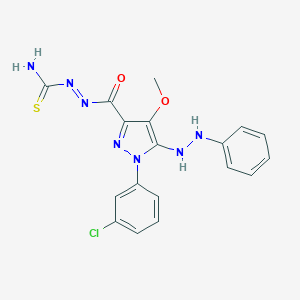
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CTC-96, is a pyrazole-based compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins in cells. Specifically, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a protein that plays a key role in inflammation. By inhibiting NF-kB activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce the production of inflammatory cytokines and reduce inflammation.
Biochemische Und Physiologische Effekte
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide induces cell cycle arrest and apoptosis by inhibiting CDK activity. Inflammatory cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide reduces inflammation by inhibiting NF-kB activity and reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new cancer treatments and anti-inflammatory agents.
However, one limitation of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. One potential direction is the development of new cancer treatments based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other cancer drugs to enhance its anti-cancer effects.
Another potential direction is the development of new anti-inflammatory agents based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Overall, the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has shown promising results in various scientific research applications. Further research is needed to fully understand its potential as a therapeutic agent and to explore new applications for this compound.
Synthesemethoden
The synthesis of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves several steps, including the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-methoxy-1-methyl-5-nitro-2-(pyridin-2-yl)-1H-pyrazole to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with thiosemicarbazide to form the final product, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In addition to its anti-cancer properties, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
172701-56-3 |
|---|---|
Produktname |
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
Molekularformel |
C18H16ClN7O2S |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
[[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H16ClN7O2S/c1-28-15-14(17(27)23-24-18(20)29)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27)(H3,20,24,29) |
InChI-Schlüssel |
ROPCBXSUXDHBGJ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Synonyme |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydr azinyl)pyrazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



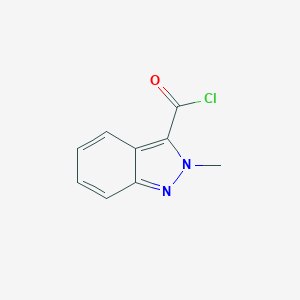
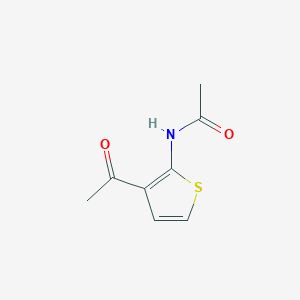



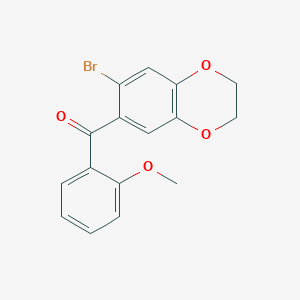
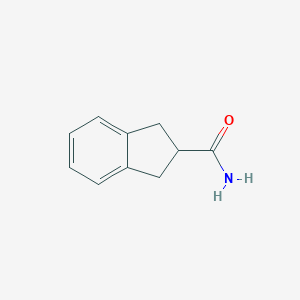

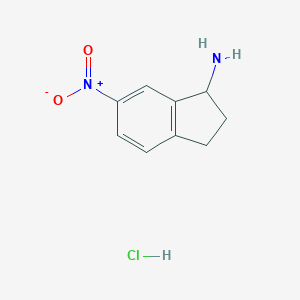
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
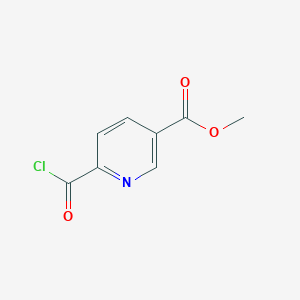
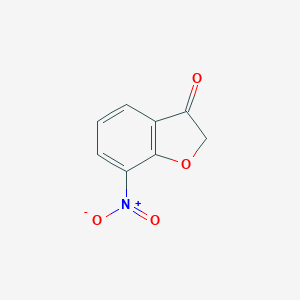
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)
